7-Methyl-2-propylnaphthalene-1,4-dione
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Overview
Description
7-Methyl-2-propylnaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-propylnaphthalene-1,4-dione can be achieved through various methods. One common approach involves the oxidation of 2-methyl-1,4-naphthoquinone derivatives. For instance, the oxidation of 2-methylnaphthalene with chromic acid in acetic acid or sulfuric acid solutions is a widely accepted method . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .
Industrial Production Methods
In industrial settings, the production of naphthoquinone derivatives often involves large-scale oxidation processes. The use of environmentally benign catalysts and green chemistry principles is becoming increasingly important. For example, the use of nano copper (II) oxide as a catalyst offers advantages such as high yields, short reaction times, and reusability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and propyl positions.
Common Reagents and Conditions
Oxidation: Chromic acid in acetic or sulfuric acid solutions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Scientific Research Applications
7-Methyl-2-propylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-2-propylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects . The compound may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
Juglone: A naturally occurring naphthoquinone with antimicrobial and anticancer properties.
Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin supplement.
Uniqueness
7-Methyl-2-propylnaphthalene-1,4-dione is unique due to its specific methyl and propyl substitutions, which can influence its reactivity and biological activity. These structural features may provide distinct advantages in certain applications, such as increased stability or enhanced interaction with specific molecular targets.
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-methyl-2-propylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2/c1-3-4-10-8-13(15)11-6-5-9(2)7-12(11)14(10)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
VLVQHKJNVZQYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C1=O)C=C(C=C2)C |
Origin of Product |
United States |
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